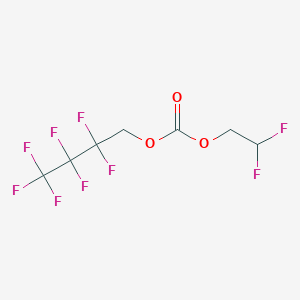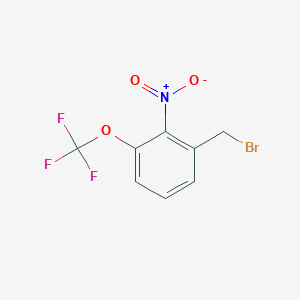
1-Bromo-2-fluoro-4-(2-iodoethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-fluoro-4-(2-iodoethyl)benzene is an organic compound with the molecular formula C8H7BrFI. This compound is part of the halogenated benzene derivatives, which are known for their diverse applications in organic synthesis and various industrial processes. The presence of bromine, fluorine, and iodine atoms in the benzene ring makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-4-(2-iodoethyl)benzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Iodination: Introduction of an iodine atom to the ethyl side chain.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production process.
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-(2-iodoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reaction conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-fluoro-4-(2-iodoethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-(2-iodoethyl)benzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms allows it to participate in electrophilic aromatic substitution reactions, where it forms a positively charged intermediate that can further react to form substituted benzene rings. The specific pathways and targets depend on the nature of the reactions and the intended applications.
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-(2-iodoethyl)benzene can be compared with other halogenated benzene derivatives, such as:
- 1-Bromo-4-fluoro-2-iodobenzene
- 2-Bromo-4-fluoro-1-iodobenzene
- 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
These compounds share similar structural features but differ in the position and type of halogen atoms. The unique combination of bromine, fluorine, and iodine in this compound makes it distinct and suitable for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C8H7BrFI |
|---|---|
Molecular Weight |
328.95 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4-(2-iodoethyl)benzene |
InChI |
InChI=1S/C8H7BrFI/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4H2 |
InChI Key |
CVBVRGSRDIADNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCI)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


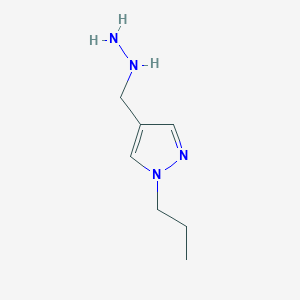
![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B12086748.png)
![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine](/img/structure/B12086755.png)
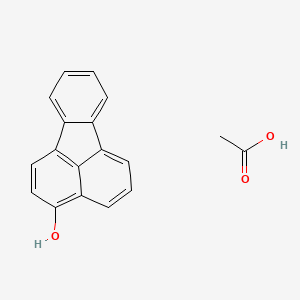



![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12086777.png)
![(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B12086783.png)
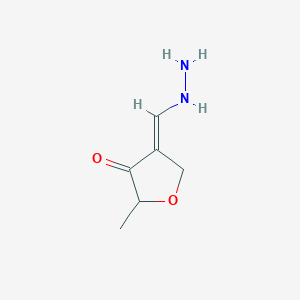
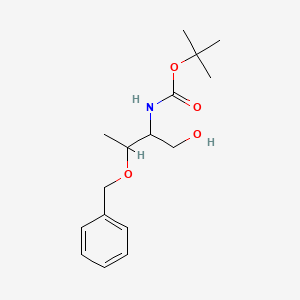
![2,2,3,3,4,4-Hexafluoro-4-[(trifluoroethenyl)oxy]butan-1-ol](/img/structure/B12086792.png)
